Beta-Amyloid (12-42) is a peptide fragment derived from the larger amyloid precursor protein, specifically associated with the pathogenesis of Alzheimer's disease. This peptide is a key component of amyloid plaques found in the brains of individuals with Alzheimer's disease. The sequence is primarily characterized by its propensity to aggregate into oligomers and fibrils, contributing to neurotoxicity and cognitive decline.
Beta-Amyloid (12-42) is produced through the proteolytic processing of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. These cleavages yield various fragments, with Beta-Amyloid (12-42) being one of the longer and more aggregation-prone forms, which includes two additional amino acids compared to Beta-Amyloid (1-40) .
Beta-Amyloid (12-42) belongs to the family of amyloid peptides, specifically classified as an amyloidogenic peptide due to its ability to misfold and aggregate into insoluble fibrils. It is categorized under neurotoxic peptides due to its detrimental effects on neuronal health and function.
The synthesis of Beta-Amyloid (12-42) can be accomplished through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. A significant challenge in synthesizing this peptide is its tendency to aggregate during both synthesis and purification processes.
Beta-Amyloid (12-42) consists of a sequence of 31 amino acids, with a specific arrangement that influences its aggregation behavior. The structure can be characterized by:
Nuclear magnetic resonance spectroscopy and molecular dynamics simulations have provided insights into the structural characteristics of Beta-Amyloid (12-42), revealing differences in flexibility and stability compared to shorter variants like Beta-Amyloid (1-40) .
The primary reactions involving Beta-Amyloid (12-42) include:
The aggregation kinetics can be assessed using thioflavin T assays, which measure the formation of fibrils based on fluorescence changes upon binding to beta-sheet-rich structures .
The mechanism by which Beta-Amyloid (12-42) exerts its neurotoxic effects involves several steps:
Studies have shown that the presence of soluble oligomers correlates with synaptic dysfunction and cognitive impairment in animal models .
Beta-Amyloid (12-42) is extensively used in research related to Alzheimer’s disease:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3